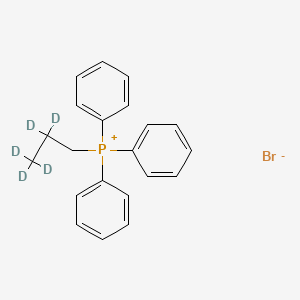

n-Propyltriphenylphosphonium-d5 Bromide

Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Studies and Synthetic Applications

The substitution of hydrogen with its heavier isotope, deuterium, provides a subtle yet powerful modification that has profound implications in chemical research. chem-station.com This isotopic labeling is a cornerstone technique for investigating the pathways of chemical reactions. fiveable.me

The primary tool leveraged through deuterium labeling is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate. fiveable.me By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, chemists can determine if the C-H bond cleavage is part of the rate-determining step of the reaction mechanism. fiveable.menih.gov A significant KIE provides strong evidence for bond-breaking at that specific position in the transition state. fiveable.me

Beyond mechanistic elucidation, deuterium labeling serves several other critical functions:

Tracers: Deuterium atoms act as isotopic labels that can be tracked throughout a reaction sequence or a metabolic pathway without significantly altering the chemical nature of the molecule. nih.gov Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can easily detect the presence and location of deuterium. fiveable.me

Pharmaceutical Research: In drug development, deuterating specific sites of a drug molecule can alter its metabolic profile. medchemexpress.com By slowing down metabolic pathways that involve C-H bond cleavage, the pharmacokinetic properties, such as the half-life of a drug, can be modified. chem-station.com

Materials Science: The incorporation of deuterium can enhance the properties and durability of optical and electronic materials. chem-station.com

Contextual Role of Phosphonium (B103445) Salts and Ylides in Chemical Transformations

Phosphonium salts are organic compounds containing a tetracoordinate, positively charged phosphorus atom, typically bonded to four organic groups. They are pivotal intermediates in organic synthesis, most famously as precursors to phosphorus ylides, also known as Wittig reagents. wikipedia.orgudel.edu

The synthesis of phosphonium salts like n-Propyltriphenylphosphonium-d5 Bromide is generally achieved through the quaternization of a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618), with an alkyl halide. wikipedia.orgsmolecule.com This SN2 reaction involves the nucleophilic attack of the phosphorus atom on the alkyl halide. smolecule.com

The primary utility of phosphonium salts lies in their conversion to phosphonium ylides. This is accomplished by treating the salt with a strong base, which deprotonates the carbon atom adjacent (alpha) to the phosphorus center. wikipedia.org

The resulting ylide is a neutral molecule with adjacent positive and negative charges, making it a potent nucleophile. The most significant application of these ylides is the Wittig reaction , a Nobel Prize-winning method discovered by Georg Wittig. nih.gov This reaction involves the attack of the ylide on an aldehyde or ketone, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. udel.eduorganic-chemistry.org This intermediate then decomposes to form a highly stable triphenylphosphine oxide and, crucially, an alkene. organic-chemistry.org The Wittig reaction is a cornerstone of organic synthesis because it forms a carbon-carbon double bond with high regioselectivity. nih.gov

The stereochemical outcome (i.e., the formation of the E or Z alkene isomer) is highly dependent on the nature of the substituents on the ylide. organic-chemistry.org

Non-stabilized ylides , typically bearing alkyl groups, generally react to form Z-alkenes. nih.govorganic-chemistry.org

Stabilized ylides , which have an electron-withdrawing group attached to the carbanion, are more stable and tend to produce E-alkenes. organic-chemistry.org

Therefore, this compound serves as the deuterated precursor to a non-stabilized ylide, which would be expected to primarily yield the Z-isomer of the corresponding deuterated alkene upon reaction with an aldehyde or ketone.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H22BrP |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

2,2,3,3,3-pentadeuteriopropyl(triphenyl)phosphanium;bromide |

InChI |

InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1/i1D3,2D2; |

InChI Key |

XMQSELBBYSAURN-LUIAAVAXSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Applications of N Propyltriphenylphosphonium D5 Bromide in Target Oriented Synthesis

Utility in Wittig Reactions for Stereocontrolled Olefin Synthesis

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane) to produce an alkene and a phosphine (B1218219) oxide. libretexts.orglumenlearning.com The ylide is typically generated in situ by treating the corresponding phosphonium (B103445) salt, in this case, n-propyltriphenylphosphonium-d5 bromide, with a strong base. libretexts.orglumenlearning.com The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com A key advantage of the Wittig reaction is that the double bond is formed at a specific location, replacing the carbonyl C=O bond, which prevents the formation of isomeric mixtures that can arise from other elimination reactions. libretexts.orgopenstax.org

Enantioselective and Diastereoselective Wittig Reactions with Deuterated Ylides

While traditional Wittig reactions using achiral reagents produce racemic or achiral products, significant progress has been made in developing asymmetric versions of this reaction. Enantioselective Wittig reactions have been achieved using catalytic methods, such as those employing chiral potassium-isothiourea-boronate complexes, to create axially chiral alkenes with high enantiomeric excess from prochiral ketones. nih.govnih.gov

Computational and kinetic studies of these catalyzed reactions suggest a mechanism involving a stepwise cycloaddition via a potassium betaine (B1666868) complex, where the enantiodetermining step is the initial polar 1,2-addition. nih.gov The use of a deuterated ylide, such as that from this compound, in such a system would theoretically lead to the formation of highly enantioenriched, deuterated axially chiral alkenes. nih.govnih.gov Diastereoselective Wittig reactions can also be achieved, for instance, in tandem Michael addition-Wittig reactions, where the use of chiral catalysts can lead to products with excellent diastereo- and enantioselectivities.

Synthesis of Complex Bioactive Molecules Incorporating Deuterium (B1214612) Tracers

The incorporation of stable isotopes like deuterium into drug molecules is a critical tool in pharmaceutical development. medchemexpress.com Deuteration can affect the pharmacokinetic and metabolic profiles of a drug and is widely used to create tracers for quantification during drug development. medchemexpress.com

Preparation of Deuterated Lipid Mediators and Analogues

Deuterated lipids and their precursors are in high demand for biophysical and medical research, particularly for use in neutron scattering studies which can elucidate their structure and function. europa.eu this compound can serve as a key building block for the synthesis of complex chain-deuterated lipids. For example, a Wittig reaction between the corresponding deuterated ylide and a long-chain aldehyde derived from a fatty acid could be employed to construct a specific deuterated unsaturated lipid tail. Synthetic strategies often involve a combination of chemical and biochemical steps to modify natural phospholipids (B1166683), where a deuterated tail, assembled using methods like the Wittig reaction, is attached to a lipid backbone. europa.eu

Precursors for Stable Isotope-Labeled Standards in Analytical Method Development

Stable isotope-labeled (SIL) compounds are essential for modern analytical techniques, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS). lumiprobe.com They are used as internal standards for the accurate quantification of analytes in complex biological matrices. lumiprobe.com The chemical and physical properties of a SIL compound are nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished by a mass spectrometer.

This compound is a stable isotope-labeled building block that can be used to synthesize deuterated versions of target molecules. lgcstandards.com These resulting deuterated compounds can then serve as ideal internal standards in the development and validation of analytical methods for quantifying drugs, metabolites, or biomarkers. medchemexpress.comotsuka.co.jp

| Application Area | Role of this compound | Example Use Case | Reference |

|---|---|---|---|

| Metabolic Research | Reagent to introduce a deuterium-labeled propyl group. | Synthesis of a deuterated lipid analogue to trace its metabolic pathway. | medchemexpress.comeuropa.eu |

| Analytical Chemistry | Precursor for a stable isotope-labeled internal standard. | Synthesis of a deuterated drug metabolite for quantitative LC-MS/MS assays. | lumiprobe.com |

| Neutron Scattering | Building block for deuterated surfactants and lipids. | Preparation of chain-deuterated phospholipids to study membrane structure. | europa.eu |

Investigations of Reaction Selectivity and Pathway Control

The mechanism of the Wittig reaction has been the subject of extensive research, with a focus on understanding the factors that control its stereoselectivity. wikipedia.orgnih.gov For lithium-free reactions, the currently accepted mechanism involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form an oxaphosphetane intermediate. wikipedia.orgnih.gov The stereochemistry is determined at this kinetically controlled stage. wikipedia.org

However, the pathway can be influenced by additives and solvent. The presence of Lewis acidic metal cations like Li+ can stabilize a betaine intermediate, leading to a stepwise mechanism and potentially altering the stereochemical outcome. nih.govnih.gov The hydrolysis and alcoholysis of phosphonium ylides have also been studied, with evidence suggesting a concerted addition of an O-H bond across the P=C bond of the ylide, rather than initial protonation of the ylide by the weakly acidic water or alcohol. researchgate.netucc.ienih.gov Using a deuterated reagent like this compound could be instrumental in further probing these mechanisms, for instance, by tracking the fate of the deuterium atoms to elucidate transition state geometries and kinetic isotope effects. A tunable protocol using D₂O as the deuterium source has been designed for the iodization/deuterolysis of phosphonium ylides, showcasing how these reagents can be manipulated to create valuable deuterated building blocks like benzyl (B1604629) iodides and aromatic aldehydes. nih.gov

Mechanistic Elucidation Through Deuterium Labeling Studies

Application of Kinetic Isotope Effects (KIE) to Determine Rate-Limiting Steps

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org This effect is a direct consequence of the difference in zero-point vibrational energies between bonds to the lighter isotope (e.g., C-H) and the heavier isotope (e.g., C-D). libretexts.org The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org By measuring the ratio of the rate constant of the non-deuterated reactant (kH) to the deuterated reactant (kD), a KIE (kH/kD) value is obtained, which serves as a critical indicator of the rate-limiting step of a reaction. wikipedia.orglibretexts.org

Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org For the Wittig reaction, the first step is the deprotonation of the phosphonium (B103445) salt at the α-carbon to form the phosphonium ylide. youtube.com If this deprotonation is the rate-limiting step, a significant primary KIE (typically in the range of 3-8 for C-H/C-D bonds) would be expected when using n-propyltriphenylphosphonium-d5 bromide. princeton.edulibretexts.org

A secondary kinetic isotope effect (SKIE) arises when the isotopically substituted bond is not directly broken or formed in the rate-limiting step. wikipedia.orgprinceton.edu These effects are generally smaller than PKIEs, often with kH/kD values between 0.9 and 1.5. wikipedia.org SKIEs can provide valuable information about changes in hybridization or the steric environment of the labeled position during the transition state. For instance, if the reaction of the ylide with a carbonyl compound is the rate-limiting step, a secondary KIE might be observed due to the change in hybridization of the α-carbon from sp3 in the phosphonium salt to sp2 in the resulting alkene.

A study on a Wittig/B-H insertion reaction, which shares mechanistic features with the Wittig reaction, determined a kinetic isotope effect of 1.66, indicating that B-H bond insertion is part of the rate-determining step. nih.gov While this is not a direct study of this compound, it illustrates how KIEs can pinpoint the critical bond-breaking/forming events.

The magnitude of the KIE can be correlated with the geometry of the transition state (TS). According to the Hammond postulate and related theories, a larger primary KIE is often associated with a symmetric transition state where the proton is halfway between the donor and acceptor. For the deprotonation of a phosphonium salt, a high PKIE would suggest a transition state where the α-C-H bond is significantly weakened.

Secondary KIEs are also highly informative about the transition state structure. An SKIE (kH/kD) greater than 1 (a normal SKIE) is typically observed when the hybridization at the deuterated carbon changes from sp3 to sp2 in the transition state, as this leads to a lowering of the vibrational frequencies of the C-H(D) bending modes. Conversely, an SKIE less than 1 (an inverse SKIE) suggests a change from sp2 to sp3 hybridization. By measuring the SKIE for the reaction of the ylide derived from this compound, one could infer the degree of C-C bond formation in the transition state of the oxaphosphetane-forming step.

The following table illustrates hypothetical KIE values and their mechanistic implications for the reactions of n-propyltriphenylphosphonium bromide:

| Reaction Step | Isotope Position | Hypothetical kH/kD | Interpretation |

| Ylide Formation (Deprotonation) | α-deuterium | ~7 | Primary KIE; C-H bond breaking is the rate-limiting step. |

| Ylide Formation (Deprotonation) | β-deuterium | ~1.1 | Secondary KIE; suggests some hyperconjugative stabilization of the developing negative charge in the transition state. |

| Oxaphosphetane Formation | α-deuterium | ~1.2 | Normal secondary KIE; indicates a change from sp3 toward sp2 hybridization at the α-carbon in the rate-limiting transition state. |

| Oxaphosphetane Formation | α-deuterium | ~0.9 | Inverse secondary KIE; suggests a tightening of bending vibrations around the α-carbon, possibly due to steric crowding in the transition state. |

Trapping and Characterization of Reactive Intermediates with Deuterium (B1214612) Markers

Deuterium labels serve as invaluable markers for tracking the fate of atoms through a reaction sequence and for intercepting and identifying transient intermediates. In the context of the Wittig reaction, there has been considerable debate over the nature of the intermediates, with the primary candidates being a zwitterionic betaine (B1666868) and a neutral, four-membered oxaphosphetane. stackexchange.comlibretexts.org

While betaines have not been directly observed under typical salt-free Wittig conditions, deuterium labeling can be used to probe their potential existence. pitt.edu For example, if a betaine intermediate were formed reversibly, performing the reaction in a deuterated solvent like D₂O could lead to deuterium incorporation at the α-position of the phosphonium salt if the betaine reverts to the ylide.

Furthermore, deuterium labeling can be instrumental in studying deuterium scrambling, which can reveal hidden equilibria. Research on H-phosphonate diesters has shown that deuterium scrambling can occur through pentacoordinate phosphorus intermediates, a process that could be relevant to phosphonium salts under certain conditions. researchgate.net If the ylide derived from this compound were to undergo scrambling of the deuterium atoms along the propyl chain, it would imply the existence of reversible processes that are not immediately obvious from the net transformation.

A recent study developed a method for the tunable iodization and subsequent deuterolysis of phosphonium ylides using D₂O as the deuterium source to generate deuterated aldehydes. nih.govnih.gov This highlights the utility of deuterium as a marker that can be introduced to probe reaction pathways.

Probing Stereochemical Pathways and Stereoelectronic Effects

The Wittig reaction is renowned for its stereoselectivity, which is highly dependent on the nature of the phosphonium ylide. wikipedia.org Non-stabilized ylides, such as the one generated from n-propyltriphenylphosphonium bromide, typically yield (Z)-alkenes with high selectivity. adichemistry.comorganic-chemistry.orgchem-station.com This outcome is generally understood to be a result of kinetic control, where the transition state leading to the syn-oxaphosphetane is favored due to steric factors. stackexchange.comchemtube3d.com The syn-oxaphosphetane then decomposes stereospecifically to the (Z)-alkene. chemtube3d.com

Deuterium labeling with this compound can be used to investigate the finer details of the stereochemical pathway. By analyzing the stereochemistry of the resulting alkene, researchers can confirm that the reaction proceeds under kinetic control. For example, if the reaction were reversible and under thermodynamic control, one might expect to see a different E/Z ratio, as the anti-oxaphosphetane leading to the (E)-alkene is generally more stable.

Stereoelectronic effects, which are subtle electronic effects that depend on the spatial arrangement of orbitals, can also be probed with deuterium labeling. The C-D bond is slightly shorter and less polarizable than the C-H bond. While these differences are small, they can influence the conformational preferences in the transition state leading to the oxaphosphetane. By comparing the Z/E selectivity of the reaction with the deuterated versus non-deuterated ylide, it may be possible to dissect these subtle stereoelectronic contributions from the more dominant steric effects that govern the stereochemical outcome of the Wittig reaction.

Advanced Spectroscopic Characterization of N Propyltriphenylphosphonium D5 Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution and Connectivity

The ¹H NMR spectrum of n-Propyltriphenylphosphonium-d5 Bromide is expected to show signals corresponding to the protons on the triphenylphosphine (B44618) moiety and the non-deuterated position of the n-propyl chain. Based on the analysis of its non-deuterated analogue, triphenyl(propyl)phosphonium (B98357) bromide, the aromatic protons of the phenyl groups would appear as a complex multiplet in the region of δ 7.6-8.0 ppm. chemicalbook.comchemicalbook.comnih.gov The two protons on the carbon adjacent to the phosphorus atom (α-position) would likely resonate as a multiplet further downfield due to the electron-withdrawing effect of the phosphonium (B103445) center. yale.edu

A key feature in the ¹H NMR spectrum of the d5-labeled compound is the absence of signals corresponding to the deuterated methyl (CD₃) and methylene (B1212753) (CD₂) groups of the propyl chain. The high isotopic enrichment of the compound, often specified by manufacturers to be around 98 atom % D, can be confirmed by the significant reduction or complete absence of these signals. cdnisotopes.com The integration of the remaining proton signals against a known internal standard can provide a quantitative measure of the isotopic enrichment.

| Proton Environment | Expected Chemical Shift (δ) ppm (Non-deuterated analogue) | Expected Multiplicity |

| Phenyl (C₆H₅) | 7.6 - 8.0 | Multiplet |

| Methylene (α-CH₂) | ~ 3.5 - 4.0 | Multiplet |

| Methylene (β-CH₂) | ~ 1.7 - 1.9 | Multiplet |

| Methyl (γ-CH₃) | ~ 1.0 - 1.2 | Triplet |

Table 1: Predicted ¹H NMR Chemical Shifts for n-Propyltriphenylphosphonium Bromide, with the understanding that for the d5 analogue, the signals for the β- and γ-positions will be absent.

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For this compound, the spectrum would show signals for the carbons of the three phenyl groups and the n-propyl chain. The carbons of the phenyl groups are expected to resonate in the aromatic region (δ 110-140 ppm). chemicalbook.com The carbon atoms of the propyl chain that are bonded to deuterium will exhibit characteristic changes in the ¹³C NMR spectrum. The C-D coupling will cause the signals for these carbons to appear as multiplets, and they will be shifted slightly upfield compared to their non-deuterated counterparts due to the isotopic effect. The carbon atom directly attached to the phosphorus will show coupling to the phosphorus atom.

| Carbon Environment | Expected Chemical Shift (δ) ppm (Non-deuterated analogue) | Expected Multiplicity in d5 Analogue |

| Phenyl (ipso-C) | ~ 118 | Doublet (due to P-C coupling) |

| Phenyl (ortho, meta, para-C) | 130 - 135 | Singlets |

| Methylene (α-C) | ~ 29 | Doublet (due to P-C coupling) |

| Methylene (β-C) | ~ 16 | Multiplet (due to C-D coupling) |

| Methyl (γ-C) | ~ 11 | Multiplet (due to C-D coupling) |

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound.

³¹P NMR spectroscopy is highly specific for observing the phosphorus nucleus. For phosphonium salts like this compound, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift for triphenylphosphonium salts typically falls in the range of δ +20 to +30 ppm. rsc.orgresearchgate.netrsc.org The exact chemical shift can be influenced by the solvent and the nature of the alkyl substituent. The presence of a single, sharp peak in this region would confirm the existence of a single phosphorus environment in the sample, indicating the purity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and isotopic purity of this compound. The accurate mass of the molecular ion is measured and compared with the calculated theoretical mass. For the cation [C₂₁H₁₇D₅P]⁺, the calculated accurate mass is approximately 314.16 Da. lgcstandards.com The presence of the bromide counter-ion would not be observed in the positive ion mode spectrum. The isotopic pattern of the molecular ion peak in the HRMS spectrum can be used to confirm the number of deuterium atoms present in the molecule.

Tandem Mass Spectrometry (MS/MS) provides further structural information through the analysis of fragment ions. The n-Propyltriphenylphosphonium cation is expected to undergo characteristic fragmentation pathways under MS/MS conditions. Common fragmentation would involve the loss of the propyl group or fragmentation of the phenyl groups. The cleavage of the C-P bond would result in a triphenylphosphine fragment or a triphenylphosphonium cation. The fragmentation of the propyl chain itself can also occur. The analysis of these fragment ions allows for the confirmation of the connectivity of the molecule.

| Fragment Ion | Predicted m/z | Description |

| [C₁₈H₁₅P]⁺ | 262.09 | Triphenylphosphine cation |

| [C₁₂H₈]⁺ | 152.06 | Biphenylene cation (from rearrangement) |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

| [C₃H₂D₅]⁺ | 47.09 | Deuterated propyl cation |

Table 3: Predicted Fragment Ions in the MS/MS Spectrum of the n-Propyltriphenylphosphonium-d5 Cation.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the triphenylphosphine and alkyl moieties. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. walshmedicalmedia.com The C-H stretching of the α-methylene group would be seen around 2800-3000 cm⁻¹. researchgate.net A key feature for the deuterated compound would be the presence of C-D stretching vibrations, which occur at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations. The P-C stretching vibrations are expected in the fingerprint region of the spectrum. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (α-CH₂) | 2800 - 3000 |

| Aliphatic C-D Stretch (β-CD₂, γ-CD₃) | 2100 - 2200 |

| Aromatic C=C Stretch | 1450 - 1600 |

| P-C Stretch | ~700 - 750 and ~1100 - 1200 |

Table 4: Predicted FTIR Absorption Bands for this compound.

X-ray Crystallography for Solid-State Structural Determination and Conformation

The crystal structure of n-Propyltriphenylphosphonium Bromide has been resolved and detailed in a 2004 publication in Acta Crystallographica Section E. researchgate.netnih.gov The study, conducted at a low temperature of 102 K to minimize thermal vibrations and obtain a more precise structure, revealed that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.netnih.gov

The fundamental crystallographic parameters for n-Propyltriphenylphosphonium Bromide are summarized in the table below.

Table 1: Crystallographic Data for n-Propyltriphenylphosphonium Bromide

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₁H₂₂BrP |

| Formula Weight | 385.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.7932 Å |

| b | 9.8543 Å |

| c | 17.8692 Å |

| α | 90° |

| β | 103.9670° |

| γ | 90° |

| Volume | 1845.2 ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 102 K |

| Residual Factor (R-factor) | 0.033 |

Data sourced from Czerwinski, E. W. (2004) and PubChem CID 80374. researchgate.netnih.gov

The analysis of the crystal structure reveals several key conformational features. The central phosphorus atom adopts a distorted tetrahedral geometry, which is a common feature for tetracoordinate phosphonium salts. researchgate.net The three phenyl groups attached to the phosphorus atom are arranged in a propeller-like configuration. researchgate.net This arrangement is typical for many triphenylphosphonium derivatives and arises from steric hindrance between the bulky phenyl rings, which prevents them from being coplanar.

A significant aspect of the solid-state structure is the conformation of the n-propyl chain. The crystallographic data shows that the propyl group exists in an extended, anti-periplanar conformation. researchgate.net This means that the carbon atoms of the propyl chain lie in a zigzag arrangement, which is the most sterically favorable and lowest energy conformation.

The crystal packing is dictated by electrostatic interactions between the positively charged n-Propyltriphenylphosphonium cations and the negatively charged bromide anions, as well as weaker van der Waals forces. The bromide ions are situated in the crystal lattice to effectively balance the positive charge of the phosphonium cations, leading to a stable, repeating three-dimensional array.

Computational and Theoretical Chemistry Studies on N Propyltriphenylphosphonium D5 Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. cmu.eduescholarship.org For the n-Propyltriphenylphosphonium cation, DFT calculations would reveal the distribution of the positive charge, which is primarily localized on the central phosphorus atom, with some delocalization into the phenyl rings.

Key aspects of the electronic structure and reactivity that can be determined using DFT include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Surface: The ESP map visually represents the charge distribution. For the n-Propyltriphenylphosphonium cation, the ESP would show a region of high positive potential around the phosphorus center and the attached propyl and phenyl groups. Studies on similar phosphonium (B103445) salts have identified a "σ-hole" along the extension of the C-P bond, which can influence intermolecular interactions like pnictogen bonding. chinesechemsoc.org

Atomic Charges: Methods like Mulliken population analysis can quantify the partial charge on each atom, confirming the electrophilic nature of the phosphorus center.

Reactivity Descriptors: Fukui functions and local softness indices can be calculated to predict the most likely sites for nucleophilic or electrophilic attack, offering a more nuanced view of reactivity than atomic charges alone.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Mulliken Charge on P | +0.55 e |

| Dipole Moment | 2.1 D |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, including conformational changes and interactions with surrounding species. nsf.gov

For n-Propyltriphenylphosphonium-d5 Bromide, MD simulations can elucidate:

Conformational Flexibility: The n-Propyltriphenylphosphonium cation possesses significant flexibility. MD simulations can track the rotation of the three phenyl groups around their P-C bonds and the various gauche and anti conformations of the deuterated propyl chain. nih.govscienceopen.comresearchgate.net This analysis helps to understand the molecule's dynamic shape and how it occupies space, which is crucial for its interactions in a condensed phase.

Intermolecular Interactions: In a simulated environment (e.g., in a solvent or as a molten salt), MD can model the interactions between the phosphonium cation and the bromide anion. Key analytical tools include:

Radial Distribution Functions (RDFs): RDFs quantify the probability of finding one atom or molecule at a certain distance from another. acs.org The P-Br RDF would show a sharp peak at the most probable distance for the ion pair, providing insight into the local structure of the salt.

Interaction Energies: The simulations allow for the calculation of the energetic contributions of van der Waals and electrostatic forces between the ions and with any solvent molecules present. nsf.gov

| Parameter | Description | Typical Value |

|---|---|---|

| P-Br RDF First Peak | Most probable distance between cation P and Br anion. | ~4.5 Å |

| Cation-Anion Interaction Energy | Average potential energy between the ion pair. | -350 kJ/mol |

| Propyl Chain Dihedral Angles | Distribution of gauche/anti conformations. | Primarily anti |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. ivanmr.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. arxiv.org

For this compound, key predictable parameters include:

NMR Spectra: DFT calculations can accurately predict the chemical shifts for ¹H, ¹³C, and ³¹P nuclei. nih.gov The calculated ³¹P chemical shift is particularly characteristic for phosphonium salts. Comparing the computed spectrum with experimental data serves as a stringent test for the accuracy of the calculated molecular geometry.

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities can be calculated to generate theoretical IR and Raman spectra. The isotopic labeling in this compound would be especially evident here. The C-D stretching, bending, and rocking modes would appear at significantly lower frequencies than the corresponding C-H modes in the non-deuterated analogue, a shift that can be precisely predicted by DFT calculations. researchgate.net

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. For this compound, these would primarily involve π-π* transitions within the phenyl rings.

| Spectroscopic Parameter | Predicted Value (DFT) | Typical Experimental Value |

|---|---|---|

| ³¹P NMR Chemical Shift (ppm) | +23.5 | +22 to +25 |

| Aromatic C-H Stretch (cm⁻¹) | 3050 - 3100 | 3050 - 3100 |

| Aliphatic C-D Stretch (cm⁻¹) | 2100 - 2250 | 2100 - 2250 |

Modeling of Reaction Pathways and Transition States

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. nih.gov This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states).

For this compound, computational modeling could investigate reactions such as:

Synthesis: The formation of the salt via the Sₙ2 reaction between triphenylphosphine (B44618) and 1-bromopropane-d5 is a classic example. DFT calculations can model the geometry of the transition state, where the P-C bond is partially formed and the C-Br bond is partially broken. The calculated activation energy for this transition state provides a quantitative measure of the reaction's kinetic feasibility. unive.it

Decomposition/Reactions: The thermal decomposition of the salt or its reaction as a phase-transfer catalyst could also be modeled. For instance, in the Wittig reaction, a phosphonium salt is a precursor to the ylide. Computational studies could model the deprotonation step (which would involve a C-D bond in this deuterated compound) and the subsequent steps of the reaction, providing insight into the reaction energetics and stereoselectivity.

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (Triphenylphosphine + 1-bromopropane-d5) | 0 |

| Transition State | +85 |

| Product (n-Propyltriphenylphosphonium-d5 cation + Br⁻) | -70 |

Broader Research Perspectives on Deuterium Labeled Phosphonium Reagents

Contribution to the Understanding of Ylide Chemistry and Phosphorus-Based Reactions

Deuterium-labeled phosphonium (B103445) salts, such as n-Propyltriphenylphosphonium-d5 Bromide, are instrumental in deepening the understanding of phosphorus ylide chemistry. Phosphorus ylides, also known as Wittig reagents, are crucial for the Wittig reaction, a widely used method for synthesizing alkenes from aldehydes and ketones. masterorganicchemistry.comlibretexts.org The reaction is initiated by the deprotonation of a phosphonium salt at the carbon adjacent to the phosphorus atom, typically using a strong base, to form a neutral, dipolar ylide. libretexts.org

The use of a deuterated reagent like this compound allows researchers to probe the mechanism of this fundamental reaction. The replacement of hydrogen with deuterium (B1214612) at the propyl group allows for mechanistic investigations through the kinetic isotope effect (KIE). chem-station.com The KIE is the change in reaction rate observed when an atom in the reactant is replaced by one of its isotopes. acs.org Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a significant KIE can be observed if the C-H/C-D bond is broken in the rate-determining step of the reaction. acs.orgnih.gov By measuring the reaction rates of the deuterated and non-deuterated phosphonium salts, chemists can confirm whether the initial deprotonation is the rate-limiting step and gain further insight into the transition state of the ylide formation. masterorganicchemistry.comacs.org

Furthermore, the deuterium labels serve as tracers, allowing scientists to follow the atoms through the subsequent steps of the Wittig reaction, which involves the formation of a betaine (B1666868) or oxaphosphetane intermediate, followed by its decomposition to the final alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.compressbooks.pub This tracking provides definitive evidence for the reaction pathway and the precise location of bond formations and cleavages. chem-station.com Beyond the Wittig reaction, deuterated phosphonium salts also contribute to the study of other phosphorus-based reactions, such as phosphonium salt hydrolysis, providing a clearer picture of the transition states and mechanisms involved. nih.gov

Methodological Advancements in Selective Isotopic Labeling Techniques

The synthesis of specifically labeled compounds like this compound is itself a testament to the methodological advancements in selective isotopic labeling. The primary route to such phosphonium salts involves the SN2 reaction between triphenylphosphine and a corresponding deuterated alkyl halide. youtube.com For the title compound, this requires the synthesis of a precursor like 1-bromo-propane-d5.

Achieving site-selective deuteration in a precursor molecule is a significant challenge in synthetic chemistry. osaka-u.ac.jpnih.gov Various methods have been developed to introduce deuterium with high precision, avoiding issues like "isotope scrambling" where the label incorporates into unintended positions. nih.gov These techniques represent a significant improvement over less selective methods.

Recent advancements have provided a toolkit for creating such specifically labeled precursors. nih.gov For instance, the dehalogenative deuteration of unactivated alkyl halides using zinc and deuterium oxide (D₂O) provides an efficient and economical protocol for creating deuterium-labeled starting materials. acs.org Other state-of-the-art methods include the reduction of functional groups like nitriles or amides with powerful deuterating agents such as lithium aluminum deuteride (B1239839) (LiAlD₄) and transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions. nih.govnih.govacs.org HIE reactions, in particular, are attractive as they can allow for the direct replacement of C-H bonds with C-D bonds at a late stage in a synthesis, using D₂O as an inexpensive and abundant deuterium source. osaka-u.ac.jpacs.org

| Method | Deuterium Source | Typical Application | Key Advantage |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Late-stage deuteration of various organic molecules | High atom economy, use of inexpensive D₂O. acs.org |

| Reduction with Deuterated Reagents | LiAlD₄, NaBD₄ | Conversion of carbonyls, esters, nitriles to deuterated alcohols/amines | High efficiency for specific functional group transformations. nih.gov |

| Dehalogenative Deuteration | D₂O | Conversion of alkyl/aryl halides to deuterated alkanes/arenes | Uses readily available halides and an inexpensive D source. acs.org |

| Alkylation with Deuterated Precursors | Deuterated alkyl halides | Synthesis of specifically labeled complex molecules | Precise, site-selective incorporation of the labeled group. nih.gov |

The synthesis of this compound from a selectively deuterated propyl halide and triphenylphosphine exemplifies a targeted approach to creating advanced research tools. youtube.com

Research Applications in Chemical Biology and Material Science (Excluding Clinical/Drug Development)

The utility of deuterium-labeled phosphonium reagents extends into the interdisciplinary fields of chemical biology and material science, where they enable the creation of molecules with unique properties for specialized research applications.

Chemical Biology

In chemical biology, deuterium-labeled compounds serve as non-invasive probes to study complex biological systems. nih.gov For example, this compound is a documented intermediate in the synthesis of Eicosapentaenoic Acid-d5. Eicosapentaenoic acid is an important omega-3 fatty acid, and its deuterated analogue can be used in metabolic studies. By introducing the labeled fatty acid into a biological system, researchers can use techniques like gas chromatography-mass spectrometry to trace its metabolic fate, including processes like elongation, desaturation, and incorporation into complex lipids like phospholipids (B1166683). nih.govnih.govresearchgate.netbioscientifica.com This provides critical insights into lipid metabolism and signaling pathways.

Furthermore, deuterated molecules are essential in structural biology. nih.gov The incorporation of deuterium into biomolecules can simplify complex Nuclear Magnetic Resonance (NMR) spectra, aiding in the determination of the three-dimensional structures of proteins and nucleic acids. ornl.gov Reagents like this compound can be used to build deuterated molecular probes designed to interact with specific biological targets, helping to elucidate ligand-receptor interactions. biojiva.com

Material Science

In material science, the focus shifts to how the physical properties of materials can be altered and improved through deuteration. The C-D bond vibrates at a lower frequency than the C-H bond, which can reduce non-radiative decay processes in luminescent materials, leading to enhanced optical performance. dtic.milrsc.org More significantly, the greater strength of the C-D bond compared to the C-H bond can increase the thermal and oxidative stability of materials. dtic.milresolvemass.ca

This "isotope effect" is being exploited to create more durable organic materials. For instance, in organic light-emitting diodes (OLEDs), degradation of the organic host materials often involves the cleavage of C-H bonds. researchgate.netrsc.org Replacing these labile C-H bonds with C-D bonds has been shown to significantly increase the operational lifetime of OLED devices. researchgate.netrsc.org The Wittig reaction, using reagents such as this compound, provides a direct method to incorporate deuterated alkyl chains into the molecular components of polymers and other organic electronic materials. resolvemass.caeuropa.eu This allows for the synthesis of materials with enhanced resistance to degradation, which is a critical goal in the development of advanced electronics and sustainable materials. ornl.govresolvemass.caacs.org

Q & A

Q. What are the optimal methods for synthesizing and characterizing n-Propyltriphenylphosphonium-d5 Bromide?

- Methodological Answer : Synthesis typically involves reacting deuterated n-propyl bromide (C₃D₇Br) with triphenylphosphine in anhydrous conditions under nitrogen to minimize hydrolysis. The deuterated propyl group ensures isotopic labeling for tracking in mechanistic studies. Characterization requires ¹H/²H NMR to confirm deuteration (≥98% isotopic purity) and ESI-MS for molecular ion validation. Purity is assessed via HPLC with UV detection at 254 nm. Residual solvents (e.g., dichloromethane) should be quantified using GC-MS . Key Data :

| Property | Value | Source |

|---|---|---|

| CAS No. | 1703757-22-5 | |

| Molecular Weight | 443.3 g/mol (estimated) |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is hygroscopic and reacts violently with water, releasing HBr. Use inert atmosphere gloveboxes for storage and handling. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. In case of spills, neutralize with sodium bicarbonate and adsorb using silica gel. Avoid contact with oxidizing agents (e.g., peroxides) due to flash-fire risks .

Q. How does deuteration impact the compound’s reactivity in common reactions like Wittig olefination?

- Methodological Answer : Deuteration at the n-propyl group reduces kinetic isotope effects (KIE) in non-rate-determining steps but may alter reaction equilibria. For Wittig reactions, compare yields and stereoselectivity between deuterated and non-deuterated analogs using GC or LC-MS. Monitor deuterium retention post-reaction via ²H NMR to assess isotopic stability .

Advanced Research Questions

Q. What mechanistic insights can be gained using this compound in organocatalytic asymmetric synthesis?

- Methodological Answer : The compound serves as a phosphonium precursor for chiral ylide generation in asymmetric catalysis. Use stopped-flow NMR to track ylide formation kinetics. Compare enantiomeric excess (ee) using chiral HPLC with deuterated vs. non-deuterated analogs. Computational modeling (DFT) can rationalize isotopic effects on transition states . Example Application :

- Catalyze asymmetric aldol reactions; measure ee via circular dichroism (CD).

Q. How does thermal stability of this compound compare to its non-deuterated counterpart under varying pH conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 5°C/min under nitrogen. For pH stability, suspend the compound in buffered solutions (pH 2–12) and monitor decomposition via ³¹P NMR. Non-deuterated analogs hydrolyze faster in acidic conditions due to proton exchange, while deuteration slows H/D exchange in basic media .

Q. What are the challenges in interpreting isotopic tracing data when using this compound in metabolic studies?

- Methodological Answer : Deuterium scrambling in biological systems can lead to false positives. Use LC-HRMS to distinguish between intact deuterated metabolites and background signals. Validate with stable isotope-resolved metabolomics (SIRM) and control experiments using non-deuterated analogs. Corrections for natural abundance ²H (0.015%) are critical .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported catalytic efficiencies of deuterated vs. non-deuterated phosphonium salts?

- Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. Replicate experiments in rigorously dried THF or DMF. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O). Compare turnover numbers (TON) under identical conditions, and apply multivariate regression to isolate isotopic effects from environmental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.